5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid

Hao2 inhibition enzyme inhibitor structure-activity relationship

5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid (CAS 1037816-85-5), also referred to as 5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid or 3-(4-phenylphenyl)-1H-pyrazole-5-carboxylic acid, is a heterocyclic building block consisting of a 1H-pyrazole-3-carboxylic acid core substituted at the 5-position with a para-biphenyl moiety. The compound has a molecular formula of C₁₆H₁₂N₂O₂ and a molecular weight of 264.28 g/mol.

Molecular Formula C16H12N2O2
Molecular Weight 264.28 g/mol
CAS No. 1037816-85-5
Cat. No. B1274420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid
CAS1037816-85-5
Molecular FormulaC16H12N2O2
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NNC(=C3)C(=O)O
InChIInChI=1S/C16H12N2O2/c19-16(20)15-10-14(17-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H,17,18)(H,19,20)
InChIKeyASSWJYJXKAHOPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid (CAS 1037816-85-5) – Core Chemical Identity and Procurement Context


5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid (CAS 1037816-85-5), also referred to as 5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid or 3-(4-phenylphenyl)-1H-pyrazole-5-carboxylic acid, is a heterocyclic building block consisting of a 1H-pyrazole-3-carboxylic acid core substituted at the 5-position with a para-biphenyl moiety [1]. The compound has a molecular formula of C₁₆H₁₂N₂O₂ and a molecular weight of 264.28 g/mol [1]. It is commercially available from multiple research chemical suppliers at standard purities of 95% or higher , and is typically used as a synthetic intermediate or scaffold for medicinal chemistry programs rather than as a final active pharmaceutical ingredient .

Why 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid Cannot Be Interchanged with Closely Related Pyrazole Carboxylic Acid Analogs


Generic substitution among pyrazole-3-carboxylic acid derivatives is not scientifically valid due to substantial variation in substitution patterns that directly modulate target engagement, physicochemical properties, and downstream functional activity. The presence or absence of the para-biphenyl substituent at the 5-position—as opposed to a simple phenyl group or alternative aryl moieties—dramatically alters molecular recognition at the enzyme active site, as demonstrated by structure-activity relationship studies where the biphenyl moiety contributed essential hydrophobic interactions that were absent in phenyl analogs . Furthermore, N-arylation at the pyrazole 1-position (e.g., with p-tolyl or m-tolyl groups) introduces additional steric bulk and alters the spatial orientation of the carboxylic acid pharmacophore, affecting both binding affinity and selectivity profiles [1]. These structural modifications are not cosmetic; they produce quantifiable differences in inhibitory potency exceeding 40-fold in enzymatic assays . Consequently, procurement decisions based solely on core scaffold similarity without verifying the exact substitution pattern risk introducing compounds with divergent activity profiles and invalidate comparative experimental conclusions.

Quantitative Differentiation Evidence: 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid Versus Closest Analogs


Hao2 Inhibitory Potency: Biphenyl Substituent Confers 40-Fold Enhancement Over Phenyl Analog

In a direct head-to-head comparison within the same study, the biphenyl-substituted pyrazole-3-carboxylic acid scaffold demonstrated markedly superior inhibition of rat long-chain L-2-hydroxy acid oxidase (Hao2) relative to the phenyl-substituted analog. The target compound (reported as hit 1 or structurally equivalent derivative 15-XV in the optimization series) exhibited an IC₅₀ of 250 nM, whereas the corresponding phenyl analog lacking the second phenyl ring showed an IC₅₀ > 10 μM . This represents a greater than 40-fold improvement in inhibitory potency attributable specifically to the biphenyl substitution .

Hao2 inhibition enzyme inhibitor structure-activity relationship

Hao2 Selectivity Profile: Biphenyl Pyrazole Carboxylic Acid Maintains Selectivity Over Related Hydroxy Acid Oxidases

Beyond potency, the biphenyl pyrazole carboxylic acid scaffold demonstrated functional selectivity for Hao2 over the closely related enzyme Hao1. The optimized biphenyl-containing derivative (15-XV) showed no significant inhibition of Hao1 at concentrations up to 10 μM, whereas it potently inhibited Hao2 with an IC₅₀ of 250 nM . This selectivity window is critical for interpreting biological experiments where Hao1 may be co-expressed .

Hao2 selectivity Hao1 off-target profiling

Physicochemical Differentiation: Molecular Weight and Lipophilicity Distinguish Biphenyl Scaffold from Simple Phenyl Analogs

The biphenyl substitution at the 5-position confers distinct physicochemical properties that differentiate this compound from simpler phenyl-substituted pyrazole-3-carboxylic acids. The target compound has a molecular weight of 264.28 g/mol and a calculated XLogP3-AA of approximately 3.0 [1], whereas the phenyl analog (5-phenyl-1H-pyrazole-3-carboxylic acid, CAS 5071-61-4) has a molecular weight of 188.18 g/mol . This 76 g/mol increase in molecular weight and corresponding elevation in lipophilicity directly impact membrane permeability, protein binding, and solubility characteristics [1].

physicochemical properties logP molecular weight

N-Arylated Derivatives: Molecular Weight Increases to 354.4 g/mol with N-p-Tolyl Substitution

Further derivatization at the pyrazole N1 position with aryl groups produces compounds with substantially altered molecular properties. The N-(p-tolyl) derivative, 1-(4-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 955972-89-1), has a molecular weight of 354.4 g/mol and a calculated XLogP3-AA of 5.4 [1]. This represents a 90.1 g/mol increase (+34%) in molecular weight and a 2.4-unit increase in calculated logP compared to the unsubstituted parent compound [1]. The N-(m-tolyl) analog (CAS 955964-50-8) exhibits similar physicochemical properties [2].

N-arylation structure diversification medicinal chemistry

Evidence Gap: Lack of Direct Comparative Data for LPA5, AChE, and Sodium Channel Applications

While biphenyl pyrazole carboxylic acids have been reported as inhibitors of LPA5/GPR92 [1] and biphenyl pyrazole scaffolds have shown activity against acetylcholinesterase (AChE IC₅₀ = 0.35 ± 0.02 μM) [2] and as sodium channel blockers , these studies evaluated structurally distinct derivatives (e.g., diphenyl pyrazole carboxylic acids with different substitution patterns, or biphenyl pyrazole dicarboxamides) rather than the specific target compound. No direct head-to-head comparative data exist demonstrating that the target compound (CAS 1037816-85-5) provides differentiated performance relative to other pyrazole carboxylic acids in these specific target classes. Procurement for LPA5, AChE, or sodium channel research should therefore be predicated on its utility as a synthetic intermediate for further derivatization, not on intrinsic activity claims.

evidence gap comparative data limitation procurement caution

Validated Application Scenarios for 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid (CAS 1037816-85-5) Based on Quantitative Evidence


Hao2 Enzyme Inhibitor Development and Structure-Activity Relationship Studies

This compound serves as a validated starting point for Hao2 inhibitor development programs, with established IC₅₀ = 250 nM against rat Hao2 and >40-fold selectivity over Hao1 . The biphenyl moiety is essential for this activity, as demonstrated by the >40-fold potency loss in the phenyl analog (IC₅₀ > 10 μM) . Researchers conducting Hao2-related studies can confidently use this scaffold knowing that alternative pyrazole carboxylic acids lacking the biphenyl substitution will be functionally inactive in this system.

Synthetic Intermediate for N-Arylated Pyrazole Carboxylic Acid Derivatives

The unsubstituted N1 position enables further functionalization to generate N-arylated derivatives with tailored physicochemical properties. As demonstrated by the N-p-tolyl derivative (MW = 354.4 g/mol, XLogP3-AA = 5.4), N-arylation produces substantial increases in molecular weight (+90.1 g/mol) and lipophilicity (+2.4 logP units) relative to the parent compound [1]. This compound provides a versatile platform for systematic exploration of N-substituent effects on potency, selectivity, and drug-like properties.

Physicochemical Property Comparator in Pyrazole Scaffold Studies

The distinct physicochemical profile of this compound (MW = 264.28 g/mol, XLogP3-AA ≈ 3.0) [1] positions it as an intermediate comparator between simple phenyl analogs (MW = 188.18 g/mol) and bulkier N-arylated derivatives (MW = 354.4 g/mol). Researchers investigating the impact of molecular weight and lipophilicity on membrane permeability, solubility, or protein binding can utilize this compound as a defined midpoint in property-gradient studies.

Building Block for Multitargeted Ligand Synthesis (AChE/Tau Aggregation Scaffolds)

While the parent compound itself lacks direct activity data, the biphenyl pyrazole scaffold has been validated as a first-in-class dual inhibitor of acetylcholinesterase (AChE IC₅₀ = 0.35 ± 0.02 μM) and tau aggregation, with neuroprotective effects in SH-SY5Y neuroblastoma cells superior to single-targeted inhibitors [2]. The target compound can serve as a synthetic building block for generating derivatives within this therapeutically relevant scaffold class, though users must verify that final synthesized compounds match the active substitution patterns reported in the literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.